molecular formula C4H6N2 B024205 1-Methylimidazole-d3 CAS No. 16650-76-3

1-Methylimidazole-d3

Cat. No. B024205
CAS RN: 16650-76-3
M. Wt: 85.12 g/mol
InChI Key: MCTWTZJPVLRJOU-FIBGUPNXSA-N
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Patent
US06464731B1

Procedure details

From 41.4 g (0.17 mol) of N4-(2-chloroethyl)-N1,N4-dimethyl-2-nitrobenzene-1,4-diamine (RN 14607-54-6) and from 41.8 g (0.51 mol) of 1-methyl-1H-imidazole (RN 616-47-7) in 100 ml of toluene, 37.8 g of purple crystals of 3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate were obtained after recrystallization from refluxing ethanol, which crystals melted at 135° C. (Kofler) and had an elemental analysis, calculated for C14H20N5O2Cl+H2O, of:
Name
3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[Cl-:2].[CH3:3][N:4]1[CH:8]=[CH:7][N+:6]([CH2:9][CH2:10][N:11]([CH3:23])[C:12]2[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[C:14]([N+:20]([O-:22])=[O:21])[CH:13]=2)=[CH:5]1>C1(C)C=CC=CC=1>[Cl:2][CH2:9][CH2:10][N:11]([CH3:23])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[C:14]([N+:20]([O-:22])=[O:21])[CH:13]=1.[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1 |f:0.1.2|

Inputs

Step One
Name
3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[Cl-].CN1C=[N+](C=C1)CCN(C1=CC(=C(C=C1)NC)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN(C1=CC(=C(C=C1)NC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mol
AMOUNT: MASS 41.4 g
Name
Type
product
Smiles
CN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.51 mol
AMOUNT: MASS 41.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.